molecular formula C20H26ClNO2S2 B1682331 Tiagabine hydrochloride CAS No. 145821-59-6

Tiagabine hydrochloride

Cat. No. B1682331
M. Wt: 412 g/mol
InChI Key: YUKARLAABCGMCN-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiagabine hydrochloride is an anticonvulsant medication used in the treatment of epilepsy . It’s also used off-label in the treatment of anxiety disorders and panic disorder . It’s approved by the U.S. Food and Drug Administration (FDA) as an adjunctive treatment for partial seizures in individuals aged 12 and up .


Synthesis Analysis

The synthesis of Tiagabine hydrochloride has been achieved utilizing an asymmetric hydrogen atom transfer protocol to construct its essential chiral tertiary carbon center . Another method for synthesizing Tiagabine hydrochloride involves a compact synthesizing method that doesn’t require expensive special reagents .


Molecular Structure Analysis

Tiagabine hydrochloride has a molecular weight of 375.55 g/mol and a molecular formula of C20H25NO2S2 . Its IUPAC name is (−)- (3 R )-1- [4,4-bis (3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid .


Chemical Reactions Analysis

Tiagabine hydrochloride has been assayed based on redox and complex reactions . One method involves the redox reaction of Tiagabine with NBS/PMAP-SA . Another includes the complex formation of Tiagabine with SNP-HA .


Physical And Chemical Properties Analysis

Tiagabine hydrochloride is stable if stored as directed and should be protected from light and heat . It should also avoid strong oxidizing agents . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Scientific Research Applications

Antiepileptic Drug Properties

Tiagabine hydrochloride (TGB) is primarily recognized for its efficacy in treating partial seizures. As a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, it has demonstrated effectiveness as an add-on medication for adults and children aged 12 years and older. Nonrandomized trials have shown a significant reduction in seizure frequency among patients treated with TGB. Moreover, in newly diagnosed patients with partial epilepsy, TGB monotherapy has shown comparable effectiveness to carbamazepine, a standard antiepileptic drug (Bauer & Cooper-Mahkorn, 2008).

Neuroprotective Effects in Experimental Models

Research involving rats has indicated that Tiagabine may have neuroprotective qualities. In models of status epilepticus, a severe form of epilepsy, Tiagabine treatment was found to prevent the occurrence of generalized clonic seizures, reduce neuronal damage in the hippocampus, and mitigate impairment of spatial memory. This suggests potential applications of Tiagabine in preventing seizure-induced cognitive impairments (Halonen, Nissinen, Jansen, & Pitkänen, 1996).

Potential Therapeutic Applications Beyond Epilepsy

Tiagabine has been explored for potential therapeutic benefits beyond its primary use in epilepsy. It has shown anxiolytic-like and antidepressant-like effects in mouse models, suggesting possible applications in treating anxiety and mood disorders. However, these findings are primarily based on animal studies and require further investigation in human clinical trials (Sałat, Podkowa, Kowalczyk, Kulig, Dziubina, Filipek, & Librowski, 2015).

Cognitive and EEG Effects in Epilepsy Patients

In patients with drug-resistant partial epilepsy, long-term studies of Tiagabine have shown no significant cognitive or EEG changes. This implies that Tiagabine, even at higher doses, does not detrimentally affect cognitive performance or induce new EEG abnormalities, highlighting its safety profile in long-term use (Kälviäinen, Äikiä, Mervaala, Saukkonen, Pitkänen, & Riekkinen, 1996).

Applications in Pain Management

Tiagabine has been evaluated for its potential in pain management. Studies in rodents have shown that it can produce antinociception, possibly due to its effect on increasing GABA levels, which activate GABA(B) receptors. This indicates possible applications of Tiagabine in pain management, although more research is needed to confirm its efficacy in humans (Ipponi, Lamberti, Medica, Bartolini, & Malmberg-Aiello, 1999).

Safety And Hazards

Tiagabine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .

properties

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKARLAABCGMCN-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044218
Record name Tiagabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiagabine hydrochloride

CAS RN

145821-59-6
Record name Tiagabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145821-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiagabine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAGABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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